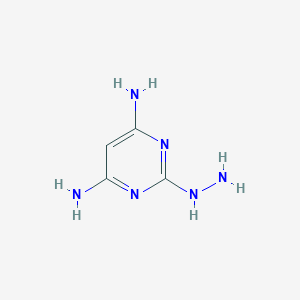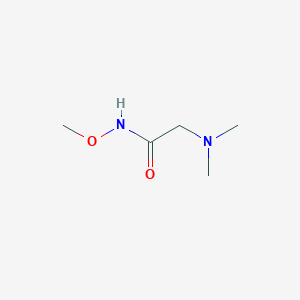
2-(Dimethylamino)-N-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-methoxyacetamide, also known as DMAA, is a synthetic compound that has gained significant attention in the field of scientific research. DMAA has been found to exhibit promising biochemical and physiological effects, making it an ideal candidate for various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide is not fully understood. However, studies have suggested that 2-(Dimethylamino)-N-methoxyacetamide may act by inhibiting the activity of enzymes involved in cancer cell growth and viral replication. 2-(Dimethylamino)-N-methoxyacetamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has been found to inhibit the activity of the RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemische Und Physiologische Effekte
2-(Dimethylamino)-N-methoxyacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. 2-(Dimethylamino)-N-methoxyacetamide has also been found to increase the production of reactive oxygen species, which can induce oxidative stress in cancer cells and promote cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)-N-methoxyacetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-(Dimethylamino)-N-methoxyacetamide is also soluble in water and organic solvents, making it suitable for a wide range of experiments. However, 2-(Dimethylamino)-N-methoxyacetamide has some limitations. It is a synthetic compound that may not accurately mimic the effects of natural compounds. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has not been extensively studied in vivo, and its safety profile has not been fully established.
Zukünftige Richtungen
Despite the promising results obtained with 2-(Dimethylamino)-N-methoxyacetamide, there is still much to be explored in terms of its potential applications. Future studies could investigate the use of 2-(Dimethylamino)-N-methoxyacetamide in combination with other compounds to enhance its anticancer and antiviral effects. Additionally, studies could investigate the safety profile of 2-(Dimethylamino)-N-methoxyacetamide in vivo and explore its potential as a therapeutic agent for other diseases.
Conclusion:
In conclusion, 2-(Dimethylamino)-N-methoxyacetamide is a promising research compound that exhibits several biochemical and physiological effects. Its potential applications in cancer treatment and viral infections make it an ideal candidate for laboratory experiments. However, further studies are needed to fully understand the mechanism of action of 2-(Dimethylamino)-N-methoxyacetamide and its potential applications in other fields.
Synthesemethoden
2-(Dimethylamino)-N-methoxyacetamide is synthesized through a multistep process that involves the reaction of dimethylamine with ethyl chloroacetate, followed by the addition of sodium methoxide to the resulting product. The final step involves the reaction of the intermediate product with methoxyacetyl chloride. The resulting 2-(Dimethylamino)-N-methoxyacetamide is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N-methoxyacetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 2-(Dimethylamino)-N-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-(Dimethylamino)-N-methoxyacetamide has been found to exhibit antiviral activity against the influenza virus, making it a potential therapeutic agent for the treatment of viral infections.
Eigenschaften
CAS-Nummer |
116882-87-2 |
|---|---|
Produktname |
2-(Dimethylamino)-N-methoxyacetamide |
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-methoxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-5(8)6-9-3/h4H2,1-3H3,(H,6,8) |
InChI-Schlüssel |
MAQXEEMCKFHECU-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NOC |
Kanonische SMILES |
CN(C)CC(=O)NOC |
Synonyme |
Acetamide, 2-(dimethylamino)-N-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



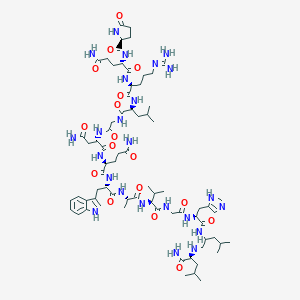
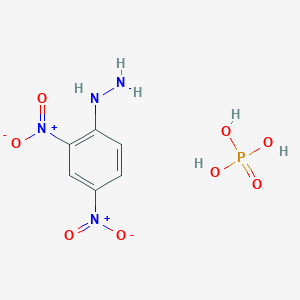
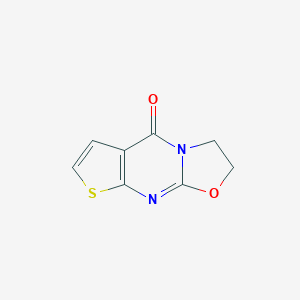
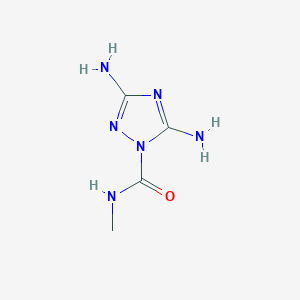

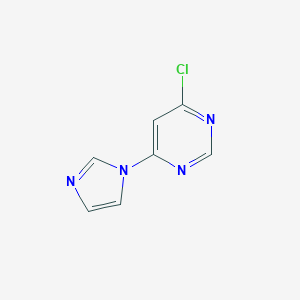

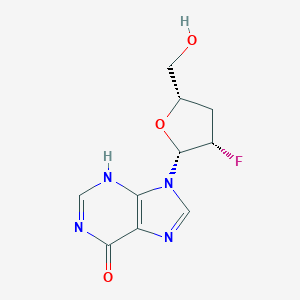
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
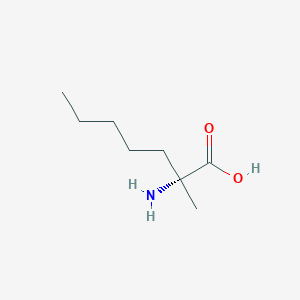
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)

